The compound is cataloged under the Chemical Abstracts Service (CAS) number 1353965-04-4 and has the molecular formula with a molecular weight of 200.32 g/mol . Piperidine derivatives are known for their versatility in drug design and development, often serving as core structures in various therapeutic agents.
The synthesis of 2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol typically involves the reaction of 1-methyl-piperidine with ethylene oxide. This reaction is facilitated by a base, such as sodium hydroxide, which promotes the nucleophilic attack of the nitrogen atom on the ethylene oxide.
The molecular structure of 2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol features several key components:
This structure allows for diverse interactions with biological targets, making it suitable for various applications in drug discovery .
2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol can participate in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific therapeutic applications or enhancing its pharmacological profile .
The mechanism of action of 2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol involves its interaction with various receptors or enzymes in biological systems.
The precise mechanism can vary based on the target tissue and intended therapeutic effect .
Understanding the physical and chemical properties of 2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol is crucial for its application in pharmaceuticals:
Property | Value |
---|---|
Molecular Weight | 200.32 g/mol |
Boiling Point | Approximately 282.6 °C |
Solubility | Soluble in water |
Appearance | Colorless liquid |
These properties influence its behavior in biological systems and its formulation in drug products .
2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol has several scientific applications:
The versatility of this compound highlights its potential impact across various fields within medicinal chemistry and drug development .
Piperidine scaffolds constitute one of the most prevalent heterocycles in FDA-approved pharmaceuticals, present in >20 therapeutic classes. Their significance arises from:
Recent pharmaceutical analyses indicate piperidine derivatives appear in >15% of small-molecule drugs, spanning antipsychotics (e.g., paroxetine), analgesics, and anticancer agents [9]. This underlines their critical role in addressing complex disease pathways.
Strategic N-alkylation at piperidine’s nitrogen and C-4 positions profoundly influences molecular properties and target binding:
C-4 Ethylamino Chain: Introduces a conformationally flexible spacer. Ethyl groups balance steric bulk and rotational freedom, enabling optimal positioning of the terminal ethanol group. Quantum mechanical studies indicate staggered conformations dominate, minimizing steric clash with the piperidine ring [4] [8].
Aminoethanol Functionalization:The –CH₂CH₂OH terminus serves as a hydrogen-bond donor/acceptor, enhancing target affinity through polar interactions. Molecular dynamics simulations reveal water-bridging interactions between this group and protein residues in model receptors [6] [8].
Table 2: Impact of N- and C-Substituents on Piperidine Properties
Substitution Pattern | Effect on Lipophilicity (Δlog P) | Effect on Basicity (ΔpKa) | Biological Consequence |
---|---|---|---|
N-1 Methylation | +0.5–0.8 | -2.0 to -3.0 | Enhanced membrane permeability; reduced metabolic degradation |
C-4 Ethylamino linker | +0.3–0.5 | -0.5 to -1.0* | Balanced flexibility/rigidity; improved vectoring of terminal groups |
Ethanol terminus | -0.7–1.0 | – | Hydrogen bonding capacity; solvation enhancement |
*Relative to unsubstituted piperidine nitrogen*
The integration of aminoethanol tails into piperidine scaffolds emerged from systematic structure-activity relationship (SAR) studies spanning five decades:
Early Analogs (1970s–1990s):Initial compounds featured simple N-(2-hydroxyethyl)piperidines as muscarinic antagonists. These demonstrated the critical role of the ethanol moiety in conferring affinity for neurotransmitter receptors but suffered from poor selectivity [7] [10].
Structural Refinement (2000s–2010s):Incorporation of 1,4-disubstitution patterns addressed selectivity limitations. The 1-methyl-4-(ethylaminoethanol) design—exemplified by 2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol—emerged as a key pharmacophore in neurological and cardiovascular agents. This period saw 30+ patents disclosing similar frameworks for:
Modern Applications (2020–Present):Contemporary research exploits this scaffold in:
Table 3: Evolution of Aminoethanol-Functionalized Piperidines in Therapeutics
Era | Representative Structure | Therapeutic Application | Innovation |
---|---|---|---|
1970s–1990s | N-(2-Hydroxyethyl)piperidine | Anticholinergics | Proof of neurotransmitter receptor engagement |
2000s–2010s | 1-Methyl-4-(ethylaminoethanol)piperidine | Sigma receptor ligands | Improved selectivity via steric constraint |
2020–Present | 2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol | Polymeric film drug delivery; hybrid molecules | Multifunctional targeting; materials integration |
The structural evolution of aminoethanol-piperidines highlights a shift from receptor-focused agents to multifunctional tools bridging medicinal chemistry and materials science [2] [6] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: